1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- typically involves multi-step organic reactions. The synthetic routes often include the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-methylphenyl)-: This compound has a similar structure but contains a dithione group instead of a dione group.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another compound with a similar pyridazine core but different functional groups.
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- lies in its specific chemical structure and the resulting properties, which make it suitable for various applications.
Biological Activity
The compound 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-methylphenyl)- is a complex heterocyclic compound characterized by its unique arrangement of nitrogen atoms and the presence of both triazole and pyridazine structures. This article delves into its biological activities, particularly focusing on its potential pharmacological applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a triazole ring fused with a pyridazine moiety, contributing to its diverse biological activities. The tetrahydro and methylphenyl substituents enhance its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione . For instance:
- Compound 22i , a derivative with a similar structure, exhibited significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
This suggests that the triazolo-pyridazine framework may play a crucial role in inhibiting tumor growth.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to initiate apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, further inhibiting cancer cell proliferation .
Antimicrobial Properties
Compounds within this chemical class have also demonstrated antimicrobial activities against various pathogens. For example:
- Triazole derivatives have been reported to exhibit significant antibacterial and antifungal activities due to their ability to interfere with microbial cell wall synthesis .
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione typically involves multi-step synthetic pathways. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the triazole and pyridazine rings.
- Functional Group Modifications : Introducing substituents such as methyl or chloro groups to enhance biological activity.
Case Studies
Study | Compound | Activity | IC50 Values |
---|---|---|---|
22i | Antitumor (A549) | 0.83 μM | |
RB7 | Colon Cancer (HT-29) | 6.587 - 11.10 μM | |
Various Triazoles | Antimicrobial | Varies |
These case studies illustrate the promising biological activities associated with this class of compounds.
Properties
CAS No. |
58744-02-8 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-6-11(7-5-10)16-12(17)14-8-2-3-9-15(14)13(16)18/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
SPLHXNJOFQZHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=O |
Origin of Product |
United States |
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